9-Nitrooleate-d17

概要

説明

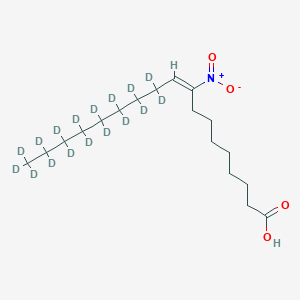

9-ニトロオレアート-d17は、内因性脂質シグナル伝達分子である9-ニトロオレアートの重水素標識誘導体です。この化合物は主に、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法による9-ニトロオレアートの定量のための内部標準として使用されます。 9-ニトロオレアートなどのニトロ化不飽和脂肪酸は、さまざまな生物学的プロセスにおいて重要な役割を果たす、新しいクラスの内因性脂質由来のシグナル伝達分子を表しています .

準備方法

合成経路と反応条件: 9-ニトロオレアート-d17は、重水素標識オレイン酸のニトロ化によって合成されます。ニトロ化プロセスには、過酸化水素と亜硝酸の存在下で、オレイン酸と過硝酸、酸性亜硝酸、またはミエロペルオキシダーゼなどのニトロ化剤との反応が含まれます。 これらの条件は、オレイン酸へのニトロ基の付加を促進し、9-ニトロオレアート-d17の形成をもたらします .

工業生産方法: 9-ニトロオレアート-d17の特定の工業生産方法は、広範に文書化されていませんが、一般的なアプローチには、高収率と純度を確保するために、制御された条件下での大規模なニトロ化反応が含まれます。 次に、クロマトグラフィーなどの技術を使用して製品を精製し、目的の重水素標識化合物を得ます .

化学反応の分析

反応の種類: 9-ニトロオレアート-d17は、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は酸化されてニトロ誘導体になる可能性があります。

還元: ニトロ基は、特定の条件下でアミノ基に還元できます。

置換: ニトロ基は、求核置換反応を通じて他の官能基と置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムまたは触媒的ハイドロジェネーションなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

生成される主な生成物:

酸化: ニトロ誘導体の生成。

還元: アミノ誘導体の生成。

置換: 置換オレアート誘導体の生成.

4. 科学研究への応用

9-ニトロオレアート-d17は、以下を含む幅広い科学研究への応用があります。

化学: ニトロ化脂肪酸の定量のためのガスクロマトグラフィーや液体クロマトグラフィー質量分析法などの分析技術における内部標準として使用されます。

生物学: 炎症や酸化ストレスなど、さまざまな生物学的プロセスに関与する内因性シグナル伝達分子としての役割が研究されています。

医学: 酸化ストレスや炎症に関連する状態における潜在的な治療効果が調査されています。

科学的研究の応用

9-Nitrooleate-d17 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry for the quantification of nitrated fatty acids.

Biology: Studied for its role as an endogenous signaling molecule involved in various biological processes, including inflammation and oxidative stress.

Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

Industry: Utilized in the development of lipid-based pharmaceuticals and as a reference standard in quality control processes

作用機序

9-ニトロオレアート-d17は、いくつかの分子標的と経路を通じてその効果を発揮します。

ペルオキシソーム増殖剤活性化受容体ガンマ (PPARγ): 9-ニトロオレアート-d17は、脂質代謝と炎症の調節に関与する核内受容体であるPPARγの配位子として機能します。

一酸化窒素の放出: この化合物は分解または代謝されて、さまざまな生理学的プロセスに関与するシグナル伝達分子である一酸化窒素を放出することができます。

酸化ストレス経路: 9-ニトロオレアート-d17は、活性酸素種および活性窒素種と相互作用することにより、酸化ストレス経路を調節します.

類似化合物:

10-ニトロオレアート: オレイン酸のニトロ化によって生成される、ニトロオレアートの別の位置異性体。

12-ニトロリノレアート: リノール酸のニトロ化誘導体で、PPARγの内因性リガンドとして役立ちます。

コレステリルニトロリノレアート: 同様のシグナル伝達特性を持つ、ニトロ化コレステロールエステル。

9-ニトロオレアート-d17の独自性:

重水素標識: 9-ニトロオレアート-d17における重水素原子の存在により、分析技術のための貴重な内部標準となり、ニトロ化脂肪酸の正確な定量が可能になります。

内因性シグナル伝達: 9-ニトロオレアート-d17は、炎症や酸化ストレスにおいて重要な役割を果たす、新しいクラスの内因性脂質シグナル伝達分子を表しています

類似化合物との比較

10-Nitrooleate: Another regioisomer of nitrooleate, formed by the nitration of oleic acid.

12-Nitrolinoleate: A nitrated derivative of linoleic acid, serving as an endogenous ligand for PPARγ.

Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with similar signaling properties.

Uniqueness of 9-Nitrooleate-d17:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it a valuable internal standard for analytical techniques, providing accurate quantification of nitrated fatty acids.

Endogenous Signaling: this compound represents a unique class of endogenous lipid signaling molecules with significant roles in inflammation and oxidative stress

特性

IUPAC Name |

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-9-nitrooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+/i1D3,2D2,3D2,4D2,5D2,6D2,8D2,11D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAKBVRRVHWKV-KSBOAZTASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。